An In-depth Technical Guide to the Fundamental Properties of Glutaric Acid
An In-depth Technical Guide to the Fundamental Properties of Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of glutaric acid. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.
Introduction
Glutaric acid, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2][3][4] It plays a role as a human and Daphnia magna metabolite.[5] In the human body, it is naturally produced during the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. Defects in this metabolic pathway can lead to a serious inherited disorder known as glutaric aciduria type I, where the accumulation of glutaric acid and its derivatives can cause severe neurological damage. Industrially, glutaric acid is used in the production of polymers like polyesters and polyamides, and as a precursor to 1,5-pentanediol, a common plasticizer.
Physicochemical Properties
Glutaric acid appears as colorless crystals or a white solid. Unlike the structurally related succinic and adipic acids which have limited water solubility, glutaric acid is highly soluble in water.
Table 1: Physical and Chemical Properties of Glutaric Acid
| Property | Value | Source(s) |
| IUPAC Name | Pentanedioic acid | |
| Molecular Formula | C₅H₈O₄ | |
| Molecular Weight | 132.11 g/mol | |
| Appearance | Colorless crystals or white solid | |
| Melting Point | 95 - 98 °C | |
| Boiling Point | 302 - 304 °C (slight decomposition) | |
| 200 °C at 20 mmHg | ||
| Density | 1.429 g/cm³ | |
| pKa₁ | 4.31 - 4.34 (at 25 °C) | |
| pKa₂ | 5.22 (at 25 °C) | |
| LogP | -0.26 (at 25 °C) |
Solubility
Glutaric acid's two carboxylic acid groups allow it to form hydrogen bonds, making it highly soluble in polar solvents like water.
Table 2: Solubility of Glutaric Acid
| Solvent | Solubility | Source(s) |
| Water | >50% (w/w); 430 g/L (20 °C) | |
| Ethanol / Alcohol | Soluble / Freely Soluble | |
| Ether | Soluble / Freely Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble | |
| Petroleum Ether | Slightly Soluble |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of glutaric acid.
NMR Spectroscopy
Table 3: ¹H NMR Spectral Data for Glutaric Acid
| Solvent | Frequency (MHz) | Chemical Shift (ppm) and Assignment | Source(s) |
| D₂O | 90 | ~2.43 (t, 4H, 2x -CH₂-COOH), ~1.90 (p, 2H, -CH₂-CH₂-CH₂-) | |
| D₂O (pH 7.4) | 500 | 2.171 (4H, α-CH₂), 1.776 (2H, β-CH₂) | |
| Water (pH 4.0) | 500 | 2.37-2.39 (α-CH₂), 1.83-1.89 (β-CH₂) |
Table 4: ¹³C NMR Spectral Data for Glutaric Acid (Solvent: D₂O, pH 7.4)
| Carbon Atom | Chemical Shift (ppm) | Source(s) |
| C=O (Carboxyl) | 186.016 | |
| α-CH₂ | 40.046 | |
| β-CH₂ | 25.719 |
IR Spectroscopy
Infrared spectroscopy reveals the characteristic functional groups of glutaric acid. Key absorptions include a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.
Table 5: Key IR Absorption Bands for Glutaric Acid
| Wavenumber (cm⁻¹) | Functional Group | Description | Source(s) |
| ~2500-3300 | O-H | Carboxylic acid, broad band | |
| ~1700 | C=O | Carboxylic acid, strong absorption | |
| ~1410 | C-O / O-H | In-plane bending | |
| ~1210 | C-O | Stretching | |
| ~920 | O-H | Out-of-plane bending |
Mass Spectrometry
Mass spectrometry is used for determining the molecular weight and fragmentation pattern of glutaric acid.
Table 6: Mass Spectrometry Data for Glutaric Acid
| Ionization Mode | Key m/z Values | Description | Source(s) |
| EI | 114, 86, 73, 60, 55, 45, 42 | Fragmentation pattern, M-H₂O at 114 | |
| ESI (-) | 131.0345 | [M-H]⁻ | |
| ESI (-) MS/MS of 131 | 113.0249, 87.0453 | [M-H-H₂O]⁻, [M-H-CO₂]⁻ |
Safety and Handling
Glutaric acid is considered a hazardous substance. It can cause serious eye irritation and may cause skin and respiratory tract irritation. Accidental ingestion may be harmful.
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Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and face protection.
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Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.
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First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
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Skin: Wash off with soap and plenty of water.
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Inhalation: Move the person to fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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Incompatibilities: Incompatible with strong oxidizing agents, bases, and reducing agents.
Biological Significance: Glutaric Aciduria Type I
Glutaric aciduria type I (GA-I) is an autosomal recessive inherited disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is crucial for the metabolic breakdown of lysine, hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA, which are neurotoxic and can cause severe damage to the basal ganglia in the brain.
Experimental Protocols
Melting Point Determination
The melting point is a key physical property for identifying a compound and assessing its purity. A pure crystalline solid typically has a sharp melting range of 0.5-1.0 °C. Impurities tend to lower and broaden the melting range.
Methodology: A common method involves using a capillary tube and a melting point apparatus (e.g., Mel-Temp or Thiele tube).
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Sample Preparation: A small amount of the dry, solid sample (e.g., glutaric acid) is finely crushed into a powder.
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Capillary Loading: The open end of a capillary tube is tapped into the powder to load a small amount (2-3 mm height) of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed bottom.
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Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.
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Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise method for determining the acid dissociation constants (pKa) of a substance. For a dicarboxylic acid like glutaric acid, two equivalence points and two pKa values can be determined.
Methodology: This procedure involves titrating a solution of the acid with a strong base while monitoring the pH with a calibrated pH meter.
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Preparation: A standard solution of the acid (e.g., 0.01 M glutaric acid) is prepared in deionized, carbonate-free water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
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Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).
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Titration: A known volume of the glutaric acid solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The NaOH solution is added in small, precise increments from a burette.
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Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data is collected through and beyond the equivalence points.
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Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added.
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The two equivalence points are identified as the points of maximum slope (inflection points) on the curve.
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The pKa₁ is equal to the pH at the volume of NaOH that is half of the first equivalence point volume.
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The pKa₂ is equal to the pH at the volume of NaOH midway between the first and second equivalence points.
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